N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 896279-24-6
VCID: VC5972734
InChI: InChI=1S/C19H23N3O5S2/c1-27-16-8-6-14(7-9-16)12-20-18(23)19(24)21-13-15-4-2-10-22(15)29(25,26)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24)
SMILES: COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Molecular Formula: C19H23N3O5S2
Molecular Weight: 437.53

N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

CAS No.: 896279-24-6

Cat. No.: VC5972734

Molecular Formula: C19H23N3O5S2

Molecular Weight: 437.53

* For research use only. Not for human or veterinary use.

N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide - 896279-24-6

Specification

CAS No. 896279-24-6
Molecular Formula C19H23N3O5S2
Molecular Weight 437.53
IUPAC Name N'-[(4-methoxyphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Standard InChI InChI=1S/C19H23N3O5S2/c1-27-16-8-6-14(7-9-16)12-20-18(23)19(24)21-13-15-4-2-10-22(15)29(25,26)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24)
Standard InChI Key RTLUSZJOVHJTOI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three distinct functional groups:

  • Ethanediamide Core: Serves as a central scaffold, enabling hydrogen bonding and dipole interactions with target proteins.

  • 4-Methoxybenzyl Group: Attached to the ethanediamide nitrogen, this aromatic moiety may enhance lipid solubility and influence pharmacokinetics.

  • Thiophene-2-sulfonyl-pyrrolidine Substituent: The pyrrolidine ring, functionalized with a sulfonylated thiophene, introduces steric bulk and electronic diversity, potentially modulating receptor affinity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number896279-24-6
Molecular FormulaC₁₉H₂₃N₃O₅S₂
Molecular Weight437.53 g/mol
Key Functional GroupsEthanediamide, Thiophene sulfonyl, Pyrrolidine

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves sequential coupling reactions. A primary route begins with the formation of the pyrrolidine-thiophene sulfonyl intermediate, followed by amidation with the ethanediamide core. Key steps include:

  • Sulfonylation of Pyrrolidine: Reaction of pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions to yield 1-(thiophene-2-sulfonyl)pyrrolidine.

  • Amine Alkylation: Introduction of the methylene group via alkylation with bromoethylamine derivatives.

  • Ethanediamide Coupling: Condensation of the functionalized pyrrolidine intermediate with N-(4-methoxybenzyl)ethanediamide using carbodiimide-based coupling agents.

Optimization Parameters

Critical factors influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.

  • Temperature Control: Maintaining temperatures between 0–25°C during sulfonylation prevents side reactions.

  • Catalyst Use: Triethylamine or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .

Mechanistic Insights and Biological Activity

Putative Targets

While the exact mechanism remains unconfirmed, structural analogs suggest interactions with:

  • Neurological Receptors: The pyrrolidine-thiophene sulfonyl group may bind to σ-1 or NMDA receptors, implicated in neuropathic pain and cognitive disorders.

  • Enzyme Inhibition: Sulfonamide moieties often inhibit carbonic anhydrases or proteases, though this remains speculative .

In Vitro Findings

Therapeutic Applications and Clinical Relevance

Neurological Disorders

The compound’s receptor profile suggests utility in:

  • Neuropathic Pain: Modulation of σ-1 receptors could attenuate hyperalgesia in diabetic neuropathy models.

  • Depression: 5-HT₃ antagonism may enhance monoaminergic neurotransmission, akin to mirtazapine.

Research Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, the compound’s high molecular weight (437.53 g/mol) and cLogP (~3.2) may impede blood-brain barrier penetration, necessitating prodrug strategies.

Synthetic Scalability

Current routes afford modest yields (~35%), driven by side reactions during sulfonylation. Future work could explore flow chemistry or enzymatic catalysis to improve efficiency .

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